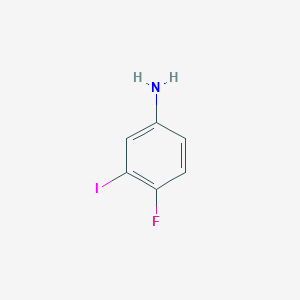

4-Fluoro-3-iodoaniline

Beschreibung

Significance of Aniline (B41778) Derivatives in Contemporary Chemical Synthesis and Materials Science

Aniline derivatives are indispensable in modern chemical synthesis. Their utility spans the production of agrochemicals, polymers, and specialty chemicals, where they often act as crucial intermediates. consegicbusinessintelligence.com In the pharmaceutical industry, the aniline scaffold is a common feature in a wide range of therapeutic agents, including anticancer and antimicrobial drugs. yufenggp.comontosight.ai The reactivity of the amino group, coupled with the stability of the aromatic ring, allows for a diverse range of chemical transformations, making aniline derivatives versatile platforms for constructing complex molecular architectures. ontosight.aiyufenggp.com

In the realm of materials science, aniline derivatives are precursors to conductive polymers, such as polyaniline, which exhibit intriguing electronic and optical properties. ccsenet.org These materials find applications in sensors, anti-corrosion coatings, and electrochromic devices. ccsenet.orgresearchgate.net The ability to modify the aniline monomer with various functional groups allows for the precise tuning of the resulting polymer's properties, such as its conductivity, solubility, and processability. researchgate.net

Unique Role of Halogenation in Modulating Aromatic Amine Properties

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto an aromatic amine ring profoundly influences its chemical behavior. ekb.eg Halogens are electron-withdrawing groups, which can significantly alter the electron density distribution within the molecule. This, in turn, affects the amine's basicity, nucleophilicity, and the regioselectivity of subsequent chemical reactions. acs.orgsundarbanmahavidyalaya.in

The specific type of halogen and its position on the ring are critical. Fluorine, being the most electronegative element, imparts unique properties due to its small size and strong electron-withdrawing nature. This can enhance metabolic stability in drug candidates and influence intermolecular interactions. Iodine, on the other hand, is larger and more polarizable, making it a useful handle for cross-coupling reactions, a cornerstone of modern synthetic chemistry. The presence of halogens can also lead to the formation of halogen bonds, a type of non-covalent interaction that can direct the self-assembly of molecules in the solid state.

Contextualization of 4-Fluoro-3-iodoaniline within the Broader Family of Fluoro- and Iodoanilines

This compound belongs to a class of disubstituted anilines that possess both a fluorine and an iodine atom. This specific arrangement of a fluorine atom at the para-position and an iodine atom at the meta-position relative to the amino group creates a unique electronic and steric environment. The fluorine atom's strong electron-withdrawing inductive effect is balanced by the weaker, yet significant, effect of the iodine atom.

This particular substitution pattern distinguishes this compound from its isomers, such as 2-fluoro-4-iodoaniline (B146158) or 3-fluoro-4-iodoaniline (B1317028). sigmaaldrich.com The position of the halogens dictates the molecule's reactivity in electrophilic aromatic substitution and its utility in various synthetic transformations. For instance, the iodine atom in this compound is well-positioned for participation in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups at that position.

Emerging Research Trajectories for this compound in Specialized Applications

The unique structural features of this compound have positioned it as a valuable building block in several cutting-edge research areas. In medicinal chemistry, it serves as a precursor for the synthesis of novel therapeutic agents. For example, it has been utilized in the development of radiolabeled compounds for improved imaging and targeted radionuclide therapy of certain tumors. nih.gov

In the field of materials science, the incorporation of both fluorine and iodine into a single monomer offers the potential to create polymers with tailored properties. The fluorine can enhance thermal stability and hydrophobicity, while the iodine can serve as a site for post-polymerization modification. Furthermore, the study of halogenated anilines, including this compound, contributes to a deeper understanding of nonlinear optical materials, which are crucial for the development of advanced photonic and optoelectronic devices. ccsenet.orgccsenet.org

Interactive Data Table: Physicochemical Properties

| Property | Value |

| CAS Number | 647025-62-5 ambeed.com |

| Molecular Formula | C6H5FIN ambeed.com |

| Molecular Weight | 237.01 g/mol ambeed.com |

| InChI Key | ZMIKWUHTLFMITC-UHFFFAOYSA-N ambeed.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-3-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIKWUHTLFMITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600649 | |

| Record name | 4-Fluoro-3-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647025-62-5 | |

| Record name | 4-Fluoro-3-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 4 Fluoro 3 Iodoaniline and Its Derivatives

Precursor-Based Synthesis Pathways to 4-Fluoro-3-iodoaniline

Precursor-based strategies are the most direct methods for synthesizing this compound. These routes involve the selective introduction of one halogen onto an aniline (B41778) derivative that already contains the other halogen.

A common and direct pathway to synthesize halo-anilines involves the electrophilic iodination of a suitable fluoroaniline (B8554772) precursor, in this case, 3-fluoroaniline (B1664137). The amino group (-NH₂) is a powerful activating group that directs incoming electrophiles to the ortho and para positions. In 3-fluoroaniline, the position para to the amino group is occupied by the fluorine atom, and one ortho position is sterically hindered, thus directing the incoming iodine electrophile to the C-3 position.

Various reagents can be employed for this transformation. A mixture of iodine and a base, such as calcium carbonate or sodium bicarbonate, can be used to effect the iodination. prepchem.comorgsyn.org Alternative methods utilize iodine in the presence of an oxidizing agent or silver salts like silver sulfate (B86663) (Ag₂SO₄) to generate a more potent iodinating species. nih.gov The reaction mechanism generally involves the generation of an electrophilic iodine species that attacks the electron-rich aromatic ring of the fluoroaniline.

A typical reaction procedure involves dissolving 3-fluoroaniline in a suitable solvent system, followed by the addition of the iodinating agent. The reaction progress is monitored until completion, after which the product, this compound, is isolated and purified.

The synthesis of this compound by introducing a fluorine atom onto a 3-iodoaniline (B1194756) precursor is a less common approach. This transformation typically falls under the category of nucleophilic aromatic substitution (SNAr) or requires specialized fluorinating agents. One potential, though challenging, method is the Balz-Schiemann reaction, which involves the conversion of an amino group to a diazonium tetrafluoroborate (B81430) salt, followed by thermal decomposition to install the fluorine atom. arkat-usa.org However, applying this to 3-iodoaniline to produce the target compound would require a multi-step sequence starting from a different precursor.

More modern approaches might involve the use of hypervalent iodine reagents in conjunction with a fluoride (B91410) source, such as hydrogen fluoride-pyridine (HF.Py) or triethylamine (B128534) trihydrofluoride (Et₃N–3HF). arkat-usa.org These reagents can facilitate the fluorination of organic compounds under milder conditions. arkat-usa.org Despite these possibilities, the direct fluorination of iodoanilines remains less synthetically straightforward compared to the iodination of fluoroanilines.

Convergent synthesis provides an alternative strategy, starting from precursors that are not simple fluoroanilines or iodoanilines. One such method begins with o-fluoroiodobenzene. google.com This approach involves multiple steps to build the final molecule:

Carboxylation: o-fluoroiodobenzene is first treated with a strong base, such as n-Butyllithium or lithium diisopropylamide (LDA), and then with carbon dioxide (in the form of dry ice) to introduce a carboxyl group, yielding 2-fluoro-3-iodo-benzoic acid. google.com

Rearrangement: The resulting benzoic acid derivative undergoes a rearrangement reaction, such as a Curtius or Hofmann rearrangement. For instance, using diphenylphosphoryl azide (B81097) (DPPA) facilitates the conversion to an isocyanate, which is then trapped with tert-butanol (B103910) to form a Boc-protected amine, 2-fluoro-3-iodophenyl t-butyl carbamate. google.com

Deprotection: The final step involves the removal of the tert-butoxycarbonyl (BOC) protecting group under acidic conditions (e.g., with hydrochloric acid or trifluoroacetic acid) to yield the target compound, this compound. google.com

This multi-step pathway, while longer, can be advantageous for large-scale preparation and avoids potential regioselectivity issues associated with direct halogenation. google.com

Advanced Synthetic Transformations Involving this compound

The presence of both fluorine and iodine atoms on the aniline ring makes this compound a valuable and versatile building block for constructing more complex molecules. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond, particularly in metal-catalyzed reactions, allowing for selective functionalization at the 3-position.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com For a substrate like this compound, the carbon-iodine bond serves as the reactive site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. This selective reactivity allows for the introduction of a wide array of substituents at the position ortho to the amino group, while leaving the more robust carbon-fluorine bond intact. This class of reactions includes widely used transformations such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. sigmaaldrich.com

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronate ester. organic-chemistry.orgnih.gov This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids. nih.gov

In this context, this compound acts as the aryl halide partner. The reaction typically involves a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]), a base (e.g., sodium carbonate or potassium carbonate), and a suitable solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water or DMF and water). nih.govmdpi.com The base is crucial for activating the organoboron species, facilitating the transmetalation step in the catalytic cycle. organic-chemistry.org

This methodology allows for the synthesis of a diverse range of 3-substituted-4-fluoroaniline derivatives, which are important scaffolds in medicinal chemistry. The reaction is compatible with various aryl, heteroaryl, vinyl, and alkyl boronic acids. organic-chemistry.orgnih.gov

Table 1: Examples of Suzuki Cross-Coupling Reactions with this compound This table illustrates typical conditions and potential products for the Suzuki reaction.

| Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF / H₂O | 3-Phenyl-4-fluoroaniline |

| 4-Vinylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane / H₂O | 4-Fluoro-3-(4-vinylphenyl)aniline |

| 4-Methoxyphenylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Toluene / H₂O | 4-Fluoro-3-(4-methoxyphenyl)aniline |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-Fluoro-3-(pyridin-3-yl)aniline |

| Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF / H₂O | 4-Fluoro-3-methylaniline |

Palladium-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling and Subsequent Intramolecular Cyclization

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. nih.gov In the context of this compound, the iodine atom serves as a reactive handle for this palladium-copper co-catalyzed transformation. The resulting 2-alkynyl-4-fluoroaniline intermediate is a key precursor for the synthesis of substituted indoles through subsequent intramolecular cyclization.

The general two-step process involves the initial Sonogashira coupling of the aniline with a terminal alkyne, followed by a cyclization event that forms the indole (B1671886) ring system. spuvvn.eduresearchgate.net This cyclization can be promoted by various catalysts and conditions. For instance, a one-pot, three-component reaction has been developed for the synthesis of polysubstituted indoles starting from a 2-iodoaniline (B362364) derivative, a terminal alkyne, and an aryl iodide under Sonogashira conditions, followed by a cyclization step. nih.gov Microwave-assisted protocols have also been shown to accelerate these reactions significantly. nih.gov

A typical reaction sequence is outlined below:

| Step | Reaction | Description |

|---|---|---|

| 1 | Sonogashira Coupling | This compound is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). |

| 2 | Intramolecular Cyclization | The resulting 2-alkynyl-4-fluoroaniline undergoes an intramolecular cyclization to form a 6-fluoroindole (B127801) derivative. This step can be catalyzed by the same palladium catalyst or other reagents. |

The reaction tolerates a variety of functional groups on the terminal alkyne, allowing for the synthesis of a diverse library of 2-substituted 6-fluoroindoles. Both electron-rich and electron-deficient aryl acetylenes, as well as aliphatic acetylenes, have been successfully employed in similar systems. nih.gov

Direct C-2 Arylation Reactions

Once the 6-fluoroindole scaffold has been constructed from this compound, further functionalization can be achieved through direct C-H arylation reactions. The C-2 position of the indole ring is particularly amenable to such transformations. Palladium-catalyzed direct C-2 arylation of indoles provides an atom-economical method for the synthesis of 2-arylindoles, which are important structural motifs in medicinal chemistry.

While a direct literature example starting from a 6-fluoroindole derived from this compound is not prominent, the general methodology is well-established for a wide range of N-substituted indoles. These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, and an oxidant. A variety of arylating agents can be used, including aryl halides and potassium aryltrifluoroborate salts.

A study on the direct C-2 arylation of indoles with potassium aryltrifluoroborate salts found that the reaction proceeds under mild conditions at room temperature in the presence of Pd(OAc)₂ and Cu(OAc)₂ as a co-catalyst. The reaction generally favors electron-rich indoles and aryltrifluoroborates. The proposed mechanism involves an initial electrophilic palladation at the more nucleophilic C-3 position, followed by a 1,2-migration to the C-2 position and subsequent reductive elimination to afford the 2-arylindole product.

This methodology represents a plausible and strategic subsequent step after the initial formation of a 6-fluoroindole from this compound, allowing for the synthesis of more complex, poly-substituted indole derivatives.

Oxidative Fluorocarbonylation of Alkenes

The direct incorporation of a carbonyl group and a fluorine atom into a molecule is a valuable transformation in organic synthesis. While oxidative fluorocarbonylation of alkenes is a specific reaction class, a related and more documented transformation for aryl iodides is palladium-catalyzed aminocarbonylation. This reaction involves the coupling of an aryl iodide with an amine and carbon monoxide to form an amide.

Given the structure of this compound, the iodo-substituent can readily participate in such palladium-catalyzed carbonylation reactions. This provides a pathway to synthesize N-(4-fluoro-3-carbonylphenyl) amides or related structures, depending on the specific reaction conditions and coupling partners.

The general catalytic cycle for the aminocarbonylation of an aryl iodide involves:

Oxidative addition of the aryl iodide to a Pd(0) species.

Coordination and insertion of carbon monoxide to form a palladacyl-carbonyl complex.

Nucleophilic attack by an amine on the carbonyl group.

Reductive elimination to release the amide product and regenerate the Pd(0) catalyst.

This synthetic strategy offers a route to introduce a carbonyl-containing functional group at the 3-position of the 4-fluoroaniline (B128567) core, thereby creating a new point for further molecular elaboration.

Copper-Catalyzed Ullmann-type Reactions

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a classic method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. organic-chemistry.org This methodology is highly relevant for the derivatization of this compound, where the iodine atom can be displaced by a variety of nucleophiles.

A significant application of the Ullmann reaction is the N-arylation of amides and lactams, often referred to as the Ullmann-Goldberg reaction. A computational study has investigated the Ullmann-type coupling of substituted lactams with 2-fluoro-4-iodoaniline (B146158) and 3-fluoro-4-iodoaniline (B1317028), which are close structural analogs of this compound. This research provides valuable insights into the reactivity of such systems.

The study highlights that the reaction mechanism involves the coordination of a copper(I) catalyst with a diamine ligand, followed by coordination of the lactam and deprotonation to form a copper-amidate complex. The rate-determining step is the subsequent coupling of this complex with the fluoro-iodoaniline. The computational findings indicate a direct relationship between the experimental reaction yields and the activation energy of this haloarene activation step.

The following table summarizes the calculated activation energies for the reaction of different lactam-copper complexes with 2-fluoro-4-iodoaniline (2F) and 3-fluoro-4-iodoaniline (3F), demonstrating the influence of the lactam structure and the position of the fluorine substituent on the aniline ring.

| Lactam Substituent (X) | Activation Energy (kcal/mol) with 2F | Activation Energy (kcal/mol) with 3F |

| CH₂ | 24.5 | 26.5 |

| S | 24.4 | 26.3 |

| O | 22.5 | 22.7 |

| N-Boc | 23.5 | 24.5 |

Data sourced from a computational study on Ullmann-type coupling reactions.

These findings suggest that this compound would be a viable substrate for copper-catalyzed N-arylation with lactams, providing a direct route to a novel class of N-aryl lactam derivatives.

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. A key feature of the SNAr mechanism is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring.

In the case of this compound, both fluorine and iodine can potentially act as leaving groups. However, in the context of SNAr reactions, fluoride is often a better leaving group than the other halogens. This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this negatively charged intermediate through the inductive effect, thereby lowering the activation energy of this slow step. The subsequent elimination of the leaving group is fast, and the strength of the carbon-halogen bond is less critical.

Kinetic studies on the SNAr reactions of 6-halopurine nucleosides with various nucleophiles have provided quantitative data on the relative reactivity of halogens as leaving groups. The displacement reactivity order was found to be F > Br > Cl > I with butylamine (B146782) in acetonitrile, and F > Cl ≈ Br > I with methanol/DBU in acetonitrile. nih.gov With a weakly basic nucleophile like aniline, the reactivity order can be reversed (I > Br > Cl > F) under neutral conditions, but the addition of an acid promoter restores the F > I > Br > Cl order by protonating the heterocyclic substrate. nih.gov

Therefore, in SNAr reactions of this compound, it is expected that nucleophilic attack will preferentially occur at the carbon bearing the fluorine atom, leading to the displacement of fluoride and the formation of a 4-substituted-3-iodoaniline derivative. This regioselectivity provides a strategic pathway for the selective functionalization of the C-4 position.

Derivatization via Carbonylic Reagents

The primary amino group of this compound is a nucleophilic center that can readily react with electrophilic carbonylic reagents, such as aldehydes and ketones. This reaction, a condensation, typically forms an imine or Schiff base, which is a compound containing a carbon-nitrogen double bond. jetir.orgunsri.ac.idresearchgate.net

The formation of a Schiff base from this compound and a carbonyl compound is generally a reversible reaction that is often carried out with acid or base catalysis and the removal of water to drive the equilibrium towards the product.

The general reaction is as follows:

This derivatization is a straightforward method to introduce a wide variety of substituents onto the aniline nitrogen. The resulting Schiff bases are not merely stable final products; they can also serve as versatile intermediates for further transformations. For example, the imine bond can be reduced to form a secondary amine, or the entire Schiff base can act as a ligand for metal complexes.

The synthesis of Schiff bases from halo-substituted anilines and various benzaldehydes has been reported using environmentally benign methods, including water-based reactions and microwave irradiation, often resulting in good yields. researchgate.net This approach provides a simple and efficient way to expand the chemical space accessible from this compound.

Formation of Pyrrolidine-1-carbonyl Chloride Adducts

The reaction of anilines with acyl chlorides is a well-established method for the formation of amide bonds. In the context of this compound, its reaction with pyrrolidine-1-carbonyl chloride would be expected to yield the corresponding urea (B33335) derivative, N-(4-fluoro-3-iodophenyl)pyrrolidine-1-carboxamide. This transformation involves the nucleophilic attack of the amino group of this compound on the carbonyl carbon of pyrrolidine-1-carbonyl chloride, followed by the elimination of hydrogen chloride.

While specific literature detailing this exact reaction is not extensively available, the general reactivity of anilines supports this predicted outcome. The reaction would typically be carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct, thereby driving the reaction to completion. The resulting adduct would incorporate the pyrrolidine-1-carboxamide (B1295368) moiety, a structural feature present in various biologically active molecules.

Table 1: Plausible Reaction Parameters for the Synthesis of N-(4-fluoro-3-iodophenyl)pyrrolidine-1-carboxamide

| Parameter | Condition |

| Reactants | This compound, Pyrrolidine-1-carbonyl chloride |

| Solvent | Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) |

| Base | Tertiary amine (e.g., Triethylamine, Diisopropylethylamine) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-12 hours |

Exploration of Hypervalent Iodine(III) Chemistry in Derivatization

Hypervalent iodine(III) reagents have emerged as versatile and environmentally benign tools in organic synthesis, offering unique reactivity for the functionalization of various organic substrates, including anilines. nih.govarkat-usa.orgacs.orgresearchgate.net These reagents are known to mediate a wide range of transformations, such as oxidations, halogenations, and the formation of carbon-heteroatom bonds, under mild conditions. nih.govarkat-usa.org The derivatization of this compound using hypervalent iodine(III) chemistry opens avenues for the introduction of diverse functional groups onto the aromatic ring.

One key application of hypervalent iodine(III) reagents is in oxidative functionalization reactions. For instance, reagents like (diacetoxyiodo)benzene (B116549) [PhI(OAc)2] can be used to promote the formation of new carbon-nitrogen or carbon-oxygen bonds. researchgate.net In the case of this compound, these reagents could potentially be employed to introduce substituents at the ortho-position to the amino group through C-H activation pathways.

Furthermore, hypervalent iodine(III) compounds are instrumental in fluorination reactions. arkat-usa.org Reagents such as (difluoroiodo)arenes can act as electrophilic fluorine sources, although the existing fluorine atom on the this compound ring would influence the regioselectivity of such a reaction. Additionally, hypervalent iodine chemistry can be utilized for the synthesis of diaryliodonium salts, which are valuable precursors for radiofluorination, as will be discussed in a subsequent section. diva-portal.org The development of catalytic systems using hypervalent iodine reagents is also an area of active research, which aligns with the principles of green chemistry. beilstein-journals.org

Radiolabeling Strategies with Fluorine-18 and Iodine-125

The introduction of positron-emitting (e.g., Fluorine-18) or gamma-emitting (e.g., Iodine-125) radionuclides into molecules like this compound is crucial for their application in molecular imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

Nucleophilic Substitution for ¹⁸F-Labeling

Nucleophilic aromatic substitution (SₙAr) is a cornerstone of ¹⁸F-radiochemistry for the synthesis of PET radiotracers. nih.govharvard.eduuchicago.edu This method typically involves the displacement of a good leaving group on an activated aromatic ring by [¹⁸F]fluoride. For a molecule like this compound, direct labeling via nucleophilic substitution on the C-F bond is not feasible. Therefore, a precursor strategy is necessary.

A common approach involves the synthesis of a diaryliodonium salt precursor. researchgate.net In this strategy, an aryl iodide, such as a derivative of 4-fluoroaniline, is coupled with another aromatic partner to form a diaryliodonium salt. The subsequent reaction with no-carrier-added [¹⁸F]fluoride leads to the regioselective displacement of one of the aryl groups, yielding the desired ¹⁸F-labeled arene. The regioselectivity of the fluoride attack is influenced by the electronic properties of the two aryl groups. researchgate.net

Another strategy involves the use of a precursor where a different leaving group, such as a nitro or a trimethylammonium group, is positioned on the aromatic ring at the site where the ¹⁸F is to be introduced. nih.gov The synthesis of such a precursor derived from 3-iodoaniline would be required. The electron-withdrawing nature of the iodo group would facilitate the nucleophilic aromatic substitution by [¹⁸F]fluoride.

Table 2: Key Considerations for ¹⁸F-Labeling via Nucleophilic Aromatic Substitution

| Factor | Description |

| Precursor Design | Requires a suitable leaving group (e.g., in a diaryliodonium salt, or a nitro/trimethylammonium group) on the aromatic ring. |

| Reaction Conditions | Typically performed in aprotic polar solvents (e.g., DMSO, DMF) at elevated temperatures. |

| [¹⁸F]Fluoride Activation | Use of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., K₂CO₃) to enhance the nucleophilicity of [¹⁸F]F⁻. |

| Purification | High-performance liquid chromatography (HPLC) is often required to separate the radiolabeled product from unreacted precursor and byproducts. |

Electrophilic Iododestannylation for Radioiodination

For the introduction of radioiodine isotopes like Iodine-125, electrophilic substitution reactions are commonly employed. nih.gov A highly effective and widely used method is iododestannylation, which involves the reaction of an organotin precursor with an electrophilic source of radioiodine. nih.gov

To prepare a radioiodinated version of this compound, a precursor such as 4-fluoro-3-(tributylstannyl)aniline would first need to be synthesized. This is typically achieved through a palladium-catalyzed stannylation of 3-bromo-4-fluoroaniline (B1273062) or a related halogenated precursor. The resulting arylstannane is then subjected to radioiodination.

The radioiodination step involves the reaction of the stannylated precursor with a source of radioiodide (e.g., [¹²⁵I]NaI) in the presence of an oxidizing agent. radiooncologyjournal.com The oxidant, such as chloramine-T or hydrogen peroxide, converts the radioiodide into an electrophilic iodine species (e.g., I⁺), which then attacks the carbon-tin bond, leading to the formation of the desired radioiodinated product with high regioselectivity and radiochemical yield. nih.govradiooncologyjournal.com This method is advantageous due to its mild reaction conditions and high efficiency. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgtandfonline.com Applying these principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly manufacturing processes.

Key areas for implementing green chemistry in the synthesis of halogenated anilines include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, exploring water or bio-based solvents and avoiding the use of highly toxic halogenating agents. acs.org

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. This includes the use of recyclable catalysts. beilstein-journals.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. tandfonline.com

Renewable Feedstocks: While challenging for this specific molecule, the long-term goal is to source starting materials from renewable resources.

One potential green approach to the synthesis of halogenated anilines involves modifying traditional electrophilic aromatic substitution reactions. For instance, the use of ceric ammonium (B1175870) nitrate-KBr in an ethanolic-aqueous medium has been reported as a greener alternative to using elemental bromine for the bromination of acetanilide. acs.org Similar strategies could be explored for the iodination step in the synthesis of this compound. Furthermore, the development of biocatalytic methods for halogenation could offer a highly selective and environmentally friendly route.

Table 3: Comparison of Traditional vs. Greener Synthetic Approaches for Halogenated Anilines

| Synthetic Step | Traditional Method | Potential Green Alternative |

| Halogenation | Use of elemental halogens (e.g., I₂, Br₂) in chlorinated solvents. | Use of halide salts with a mild oxidant in greener solvents (e.g., water, ethanol). acs.org |

| Solvent Use | Often relies on volatile and hazardous organic solvents. | Use of water, supercritical fluids, or recyclable ionic liquids. |

| Catalysis | Stoichiometric amounts of Lewis acids may be required. | Use of solid acid catalysts or recyclable metal catalysts. |

Advanced Spectroscopic and Computational Characterization of 4 Fluoro 3 Iodoaniline Systems

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure, geometry, and properties of molecules. chemrxiv.orgmdpi.com This method is employed to understand the fundamental characteristics of compounds like 4-Fluoro-3-iodoaniline by calculating various parameters that describe its reactivity and stability. researchgate.net DFT studies allow for the optimization of the molecular structure to find its most stable geometric configuration and provide insights into its electronic properties through the analysis of molecular orbitals. chemrxiv.orgresearchgate.net The presence of substituent atoms, such as fluorine and iodine on the aniline (B41778) ring, alters the charge distribution within the molecule, thereby influencing its structural and electronic characteristics. chemrxiv.org

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. chemrxiv.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO functions as an electron acceptor. thaiscience.info The energy of the HOMO is related to the molecule's ionization potential, indicating its ability to donate an electron, whereas the LUMO energy relates to the electron affinity, or the ability to accept an electron. chemrxiv.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. chemrxiv.orgemerginginvestigators.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org Conversely, a small energy gap indicates that the molecule is more reactive and less stable. emerginginvestigators.org This energy gap is instrumental in determining molecular electrical transport properties and electron conductivity. emerginginvestigators.org

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Represents the electron-donating capacity of the molecule. |

| ELUMO | -0.5 to -1.5 | Indicates the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | 4.0 to 5.0 | A larger gap suggests higher chemical stability and lower reactivity. chemrxiv.org |

Note: The values in the table are illustrative for a molecule like this compound based on theoretical principles. Actual values would require specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of intramolecular and intermolecular bonding, charge transfer, and conjugative interactions within a molecule. researchgate.netresearchgate.net It examines the delocalization of electron density between filled Lewis-type NBOs (donors) and empty non-Lewis-type NBOs (acceptors). wisc.edu The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory, where a larger E(2) value indicates a more significant interaction. researchgate.netwisc.edu

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C1-C6) | ~40-50 | Lone pair delocalization into the phenyl ring. |

| LP (2) F | σ* (C4-C3) | ~2-5 | Hyperconjugation from fluorine lone pair. |

| LP (2) I | σ* (C3-C2) | ~3-6 | Hyperconjugation from iodine lone pair. |

| π (C1-C6) | π* (C2-C3) | ~15-25 | Intra-ring π-electron delocalization. |

Note: The values in this table are conceptual and represent typical interactions expected in this compound. LP denotes a lone pair orbital.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. chemrxiv.orgnih.gov The MEP map displays different potential values on the electron density surface, typically represented by colors. researchgate.net

Red/Yellow Regions : Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. chemrxiv.org

Blue Regions : Indicate positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack. chemrxiv.org

Green Regions : Represent neutral or zero potential.

In this compound, the electronegative fluorine and iodine atoms, along with the nitrogen atom of the amino group, are expected to create regions of negative potential (red/yellow), making them sites for electrophilic interaction. The hydrogen atoms of the amino group and the aromatic ring are likely to be regions of positive potential (blue), susceptible to nucleophilic attack. researchgate.net The MEP map provides a visual representation of the molecule's reactivity landscape. nih.gov

Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. chemrxiv.orgresearchgate.net These descriptors are calculated using the following equations, based on Koopmans' theorem: chemrxiv.org

Ionization Potential (I) : I = -EHOMO

Electron Affinity (A) : A = -ELUMO

Chemical Hardness (η) : η = (I - A) / 2

Chemical Softness (S) : S = 1 / η

Electronegativity (χ) : χ = (I + A) / 2

A high ionization potential suggests the molecule does not easily lose an electron. Chemical hardness measures the resistance to change in electron distribution; hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. chemrxiv.org Electronegativity indicates the power of the molecule to attract electrons. researchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation of electron cloud; related to stability. chemrxiv.org |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. chemrxiv.org |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons. researchgate.net |

Conformational analysis is performed to identify the most stable three-dimensional structure of a molecule by examining the energy changes associated with the rotation around single bonds. nih.govsemanticscholar.org For this compound, the primary conformational flexibility arises from the rotation of the amino (-NH₂) group relative to the plane of the phenyl ring.

A potential energy surface (PES) scan can be performed using DFT calculations, where the dihedral angle defining the orientation of the amino group is systematically varied, and the energy of the molecule is calculated at each step. nih.gov This process helps to locate the energy minima on the potential energy surface, which correspond to the most stable conformers of the molecule. researchgate.net The resulting stable geometry is crucial for accurately predicting other molecular properties, as electronic and structural characteristics are highly dependent on the molecular conformation. nih.gov

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

While direct experimental or computational data for the nonlinear optical (NLO) properties of this compound are not extensively documented in dedicated studies, the characteristics of structurally similar molecules provide a strong basis for understanding its potential NLO behavior. Organic molecules can exhibit significant NLO responses, particularly when they feature donor and acceptor groups connected by π-conjugated systems, which facilitates intramolecular charge transfer. researchgate.net

Computational studies on related isomers, such as m-fluoroaniline (MFA) and m-iodoaniline (MIA), using Density Functional Theory (DFT) have quantified key NLO parameters. chemrxiv.org These calculations determine the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are crucial indicators of NLO activity. chemrxiv.org For instance, the total dipole moment and hyperpolarizability are calculated from their individual tensor components. chemrxiv.org The polarizability of a molecule describes its response to an applied electric field, while hyperpolarizability characterizes the nonlinear response. researchgate.netchemrxiv.org

For comparison, the calculated polarizability and first-order hyperpolarizability values for MFA and MIA were found to be approximately 2.5 to 3 times and 12 to 12.5 times larger than that of urea (B33335), a standard reference material for NLO properties. chemrxiv.org Given that this compound incorporates both an electron-donating amino group and electron-withdrawing halogen substituents (fluorine and iodine) on a π-conjugated aniline ring, it is predicted to possess notable NLO properties. The interplay of these functional groups is expected to enhance charge delocalization and hyperconjugative interactions, contributing to its molecular stability and potential for NLO applications. researchgate.netmdpi.com

Table 1: Calculated NLO Properties of Related Aniline Isomers

| Parameter | m-Fluoroaniline (MFA) | m-Iodoaniline (MIA) |

|---|---|---|

| Dipole Moment (μ_tot) | 3.7061 D | 3.2442 D |

| Polarizability (α_tot) | 9.584 x 10⁻²⁴ esu | 12.505 x 10⁻²⁴ esu |

| Hyperpolarizability (β_tot) | 212.89 x 10⁻³³ esu | 285.94 x 10⁻³³ esu |

Data sourced from DFT/CAM-B3LYP/LanL2DZ calculations. chemrxiv.org

Molecular Docking and Ligand-Target Interaction Studies

This compound serves as a valuable chemical intermediate in the synthesis of biologically active molecules. nih.govacs.org While molecular docking studies on this compound itself are not prominently featured in the literature, its derivatives have been the subject of such investigations to understand ligand-target interactions. For example, it has been used as a building block in a scaffold-hopping strategy to develop proteasome inhibitors as potential treatments for visceral leishmaniasis. nih.govresearchgate.net In these studies, derivatives incorporating the this compound moiety were docked into the target protein to elucidate structure-activity relationships (SAR). The inclusion of the 4-fluoro group was found to boost the potency of the inhibitors. nih.govacs.org

Fragment Molecular Orbital (FMO-MP2) Method for Interaction Energy Decomposition

There are no specific studies available in the reviewed literature that apply the Fragment Molecular Orbital (FMO-MP2) method for interaction energy decomposition on this compound or its direct derivatives. However, alternative computational methods have been employed to analyze the interaction energies of its more complex derivatives. One such method is the Pairwise Interaction Energy Decomposition Analysis (PIEDA), which provides detailed insights into the forces driving ligand-protein binding. nih.govacs.org

Analysis of Electrostatic, Charge Transfer, and Dispersion Contributions

In studies of proteasome inhibitors derived from this compound, the PIEDA method was utilized to break down the total interaction energy into four key components: electrostatic, charge transfer, dispersion, and exchange-repulsion. nih.govacs.org This analysis offers a residue-by-residue view of the interaction's nature. nih.gov

Electrostatic and Charge Transfer: These terms are the dominant forces in hydrogen bonds, salt bridges, and other polar interactions. nih.gov

Dispersion: This component is most significant in hydrophobic and van der Waals interactions. nih.gov

By quantifying these contributions, researchers can understand why certain structural features, such as the fluorine atom, enhance binding affinity and biological activity. nih.gov

In Silico Profiling for Drug Discovery (e.g., Solubility, Metabolic Stability)

The in silico profiling of compounds is a critical step in modern drug discovery, helping to predict their pharmacokinetic properties. mdpi.com

Solubility: The aqueous solubility of this compound has not been specifically reported, but data for the closely related isomer, 3-Fluoro-4-iodoaniline (B1317028), indicates it is slightly soluble in water, with a measured value of 228.3 mg/L at 25°C. fishersci.com In drug development programs involving derivatives of this compound, improving solubility is a key objective. For instance, in the development of proteasome inhibitors, researchers aimed to enhance solubility in Fasted State Simulated Intestinal Fluid (FaSSIF) to improve oral bioavailability. acs.orgresearchgate.net

Metabolic Stability: The metabolic stability of a drug candidate is crucial for its efficacy and safety. In silico and in vitro models are used to predict a compound's intrinsic clearance. mdpi.com Research on various fluoroaniline-containing compounds suggests that the para-substituted fluoroaniline (B8554772) motif is often susceptible to metabolic degradation. nih.gov Studies on 4-[¹⁸F]fluoroanilino-quinazolines have shown rapid metabolism, likely through a process of defluorination. nih.gov This indicates that compounds containing the 4-fluoroaniline (B128567) structure, such as this compound, may exhibit metabolic instability, a factor that must be considered in pharmaceutical design. nih.gov

Table 2: In Silico and Experimental Profile of Related Compounds

| Property | Compound/Class | Finding | Source |

|---|---|---|---|

| Aqueous Solubility | 3-Fluoro-4-iodoaniline | Slightly soluble (228.3 mg/L at 25°C) | fishersci.com |

| Metabolic Stability | 4-fluoroanilino compounds | Susceptible to metabolic defluorination | nih.gov |

| Intrinsic Clearance (Clᵢ) | Derivative of this compound | A key parameter to optimize (<1 mg/mL/g) | acs.org |

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

For this compound, the FT-IR spectrum is expected to show characteristic bands for the following functional groups:

N-H Vibrations: The aniline moiety will exhibit N-H stretching vibrations, typically appearing as distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net

C-F Vibrations: The C-F stretching vibration is known to be very strong in FT-IR spectra and typically appears in the 1000-1300 cm⁻¹ range for fluoro-benzenes. researchgate.net This mode can be strongly coupled with C-H in-plane bending vibrations. researchgate.net

C-I Vibrations: The C-I stretching vibration is expected at lower wavenumbers, typically below 600 cm⁻¹.

Aromatic Ring Vibrations: The benzene (B151609) ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region.

By comparing the experimental spectrum with theoretical calculations from DFT, a detailed assignment of the fundamental vibrational modes can be achieved, providing a definitive identification of the compound's structure. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloro-4-fluoro aniline |

| 2-iodo aniline |

| m-fluoroaniline |

| m-iodoaniline |

| Urea |

| 4-fluoroaniline |

| 4-iodoaniline (B139537) |

| 3-Fluoro-4-iodoaniline |

Raman Spectroscopy for Intermolecular Interaction Studies

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of a molecule, which are highly sensitive to its chemical environment. For substituted anilines, intermolecular interactions, such as hydrogen bonding involving the amino group (N-H···N) and weaker C-H···F or C-H···I interactions, can be investigated by analyzing shifts in the corresponding vibrational frequencies.

Manifestation of Fermi Interaction and Evans Hole

Fermi resonance is a quantum mechanical phenomenon where two vibrational modes with nearly the same energy and symmetry can interact, leading to a shift in their frequencies and a change in their intensities. An "Evans hole" is a specific manifestation of this interaction, appearing as a dip or window in a broad absorption band caused by the interaction of a fundamental vibration with an overtone or combination band.

The manifestation of Fermi interaction and Evans holes has been observed in the vibrational spectra of other aniline derivatives. These phenomena provide detailed insights into the coupling between different vibrational modes within the molecule. For this compound, potential Fermi resonance could occur between fundamental vibrations of the benzene ring or the amino group and overtones or combination bands of other vibrations. Identifying and analyzing such interactions would require high-resolution experimental Raman or infrared spectra, which are not currently available in the public domain for this specific compound.

Electronic Spectroscopy

UV-Vis Absorption Spectroscopy for Photophysical Response

UV-Vis absorption spectroscopy is a key technique for characterizing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy ones (typically the lowest unoccupied molecular orbital, LUMO).

For aromatic compounds like this compound, the primary electronic transitions are typically π → π* transitions within the benzene ring. The positions and intensities of the absorption bands are influenced by the substituents on the ring. The fluorine and iodine atoms, as well as the amino group, can act as auxochromes, modifying the energy levels of the molecular orbitals and thus shifting the absorption maxima. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict and interpret the electronic absorption spectra of such molecules.

The optical band gap is a crucial parameter that determines the electronic and optical properties of a material. It can be estimated from the onset of the absorption edge in the UV-Vis spectrum. A smaller HOMO-LUMO gap generally corresponds to a lower energy electronic transition and a longer wavelength of maximum absorption. The investigation of the optical band gap for aniline derivatives is important for understanding their potential in optoelectronic applications. While specific experimental values for this compound are not documented in the available literature, theoretical calculations on similar molecules suggest that the HOMO-LUMO energy gap is a key parameter for assessing their chemical reactivity and kinetic stability.

The transition from the ground electronic state (S0) to the first excited singlet state (S1) often exhibits a fine structure of vibrational bands in the UV-Vis spectrum, particularly in the gas phase or in non-polar solvents. This vibronic structure arises from the coupling of the electronic transition with various vibrational modes of the molecule. Analysis of these vibrational bands can provide information about the geometry of the molecule in its excited state. The S0←S1 transition in substituted anilines is a topic of interest in understanding their photophysical properties, though specific studies detailing these transitions for this compound are not presently available.

Photoluminescence and Fluorescence Studies

Photoluminescence, which encompasses fluorescence and phosphorescence, is the emission of light from a molecule after it has absorbed photons. Fluorescence is the rapid emission of light from an excited singlet state (S1) back to the ground state (S0). The fluorescence spectrum is typically a mirror image of the S0→S1 absorption band and is shifted to longer wavelengths (a Stokes shift).

Fluorescence studies on aniline derivatives can reveal information about the nature of the excited state, including its lifetime and the influence of the solvent environment on its stability. Intermolecular interactions, such as hydrogen bonding with solvent molecules, can significantly affect the fluorescence properties, often leading to shifts in the emission wavelength. While the photophysical properties of many aniline derivatives have been investigated, specific photoluminescence and fluorescence data for this compound are not reported in the surveyed scientific literature.

Applications of 4 Fluoro 3 Iodoaniline in Medicinal and Pharmaceutical Chemistry Research

Role as a Building Block in Drug Discovery and Development

4-Fluoro-3-iodoaniline is a key intermediate in the synthesis of novel compounds for drug discovery and development. Its utility stems from the ability to introduce specific pharmacophoric features into a molecule, influencing its biological activity and pharmacokinetic properties. Researchers leverage the reactivity of the iodo group for carbon-carbon and carbon-heteroatom bond formation, while the fluoro group is often incorporated to modulate the electronic properties and metabolic fate of the resulting compounds.

While substituted anilines are common starting materials in the synthesis of various enzyme inhibitors, a direct application of this compound in the development and optimization of proteasome inhibitors has not been prominently reported in publicly available scientific literature. The ubiquitin-proteasome pathway is a critical target in cancer therapy, and the development of novel proteasome inhibitors is an active area of research. The synthesis of such inhibitors often involves the use of functionalized aniline (B41778) derivatives to explore structure-activity relationships.

In the broader context of medicinal chemistry, the systematic modification of a lead compound to understand the contribution of different functional groups to its biological activity is crucial. For aniline-based inhibitors, SAR studies often involve varying the substituents on the phenyl ring to optimize target engagement and cellular potency. Halogenation is a common strategy in these studies to modulate lipophilicity and electronic properties.

The development of small molecule inhibitors that can cross the blood-brain barrier is a significant challenge in the treatment of central nervous system disorders and brain metastases of cancers like melanoma. While various synthetic strategies are employed to create brain-penetrant molecules, including the use of halogenated precursors, the specific use of this compound in the synthesis of brain-penetrant BRAF inhibitors is not explicitly detailed in the surveyed scientific and patent literature. The design of such inhibitors often focuses on optimizing physicochemical properties like molecular weight, polar surface area, and lipophilicity, for which halogenated building blocks can be valuable.

A significant application of this compound is in the development of radiopharmaceuticals for non-invasive imaging techniques like Positron Emission Tomography (PET). The unique combination of a stable fluorine atom and a readily radiolabelable iodine position (or a position for introducing a radionuclide via a precursor) makes it a valuable scaffold for creating imaging agents.

The norepinephrine (B1679862) transporter (NET) is a key protein in the regulation of norepinephrine levels in the synapse and is implicated in various neurological and psychiatric disorders. Imaging the distribution and density of NET in the brain and other organs can provide valuable diagnostic and prognostic information. This compound has been instrumental in the development of PET and SPECT (Single Photon Emission Computed Tomography) tracers targeting NET.

One notable example is the development of 18F-(4-fluoro-3-iodobenzyl)guanidine (18F-FIBG), a PET imaging agent. nih.gov This compound is an analog of metaiodobenzylguanidine (MIBG), a SPECT agent used for imaging neuroendocrine tumors. The introduction of a fluorine atom in 18F-FIBG was intended to improve its metabolic stability compared to MIBG. nih.gov Studies have shown that the 4-fluoro substituent in FIBG significantly slows down its metabolism, leading to prolonged retention of radioactivity in target tissues. nih.gov

Furthermore, in the development of reboxetine (B1679249) analogs as potential NET imaging agents, the introduction of an iodine atom at the 3-position of the phenyl moiety, which would be derived from a 3-iodoaniline (B1194756) precursor, was explored. nih.gov While in this particular series the iodo-substituted compounds showed decreased affinity compared to the non-iodinated parent compound, this line of research highlights the use of halogenated anilines in systematically exploring the structure-activity relationships for optimizing NET binding. nih.gov

Interactive Data Table: this compound Analogs for NET Imaging

| Compound/Analog Name | Imaging Modality | Key Findings | Reference |

| 18F-(4-fluoro-3-iodobenzyl)guanidine (18F-FIBG) | PET | Slower metabolism compared to MIBG due to the 4-fluoro substituent. | nih.gov |

| Iodinated Reboxetine Analogs | SPECT (proposed) | Introduction of iodine at the 3-position of the phenyl ring led to a decrease in binding affinity for NET in this specific series. | nih.gov |

Mechanism of Action Studies

Target Identification (e.g., Proteasome Inhibition)No mechanism of action studies or target identification research is available for derivatives of this compound. The specific example of proteasome inhibition is associated with other structurally distinct molecules, and no link to derivatives of this compound could be found.

Table of Compounds Mentioned

As no specific derivatives of this compound could be discussed, a table of compounds cannot be generated.

Molecular Recognition and Binding Mode Analysis

The incorporation of the this compound moiety into drug candidates is a strategic decision aimed at optimizing their interaction with biological targets, such as the ATP-binding pocket of protein kinases. nih.gov Molecular recognition, the process by which molecules selectively bind to one another, is fundamental to a drug's efficacy. The fluorine and iodine substituents on the aniline ring play distinct and crucial roles in this process.

Molecular docking studies are a cornerstone of modern drug design, providing computational insights into the binding modes of small molecules within the active sites of proteins. researchgate.net In the context of kinase inhibitors derived from halogenated anilines, these studies consistently reveal that the aniline portion of the molecule plays a pivotal role in establishing key interactions. nih.gov The nitrogen atom of the aniline can act as a hydrogen bond donor, while the phenyl ring itself can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket.

The presence of a fluorine atom, as in this compound, can significantly enhance binding affinity. Fluorine is highly electronegative and can form favorable electrostatic and dipole-dipole interactions. Furthermore, it can participate in non-covalent interactions known as "orthogonal multipolar interactions" with carbonyl groups of the protein backbone, further stabilizing the ligand-protein complex. The small size of the fluorine atom allows it to be accommodated in sterically constrained regions of the binding site.

The table below summarizes the types of interactions facilitated by the this compound moiety in the context of molecular recognition.

| Interaction Type | Contributing Moiety | Description | Significance in Binding |

| Hydrogen Bonding | Aniline N-H | Formation of a hydrogen bond with acceptor groups on the protein. | Anchors the ligand in the binding pocket. |

| Hydrophobic Interactions | Phenyl Ring | van der Waals forces with nonpolar amino acid side chains. | Contributes to overall binding affinity. |

| Electrostatic Interactions | Fluorine Atom | Favorable interactions due to the high electronegativity of fluorine. | Enhances binding affinity and specificity. |

| Halogen Bonding | Iodine Atom | Directional interaction between the iodine and a nucleophilic atom on the protein. | Increases potency and can confer selectivity. |

Structure-Activity Relationship (SAR) studies on related anilinoquinazoline (B1252766) and dianilinopyrimidine series of kinase inhibitors have underscored the importance of halogen substitution on the aniline ring. nih.gov These studies systematically vary the substituents to understand their impact on biological activity. The findings often reveal that the presence, nature, and position of the halogen atoms are critical determinants of a compound's inhibitory potency.

Catalysis and Reaction Engineering Involving 4 Fluoro 3 Iodoaniline

Catalytic Hydrogenation of Halogenated Nitroaromatics

The synthesis of 4-fluoro-3-iodoaniline typically proceeds via the reduction of its nitro precursor, 4-fluoro-3-iodonitrobenzene. Catalytic hydrogenation is a preferred industrial method for the reduction of nitroaromatics due to its efficiency and cleaner reaction profiles compared to stoichiometric reductants. However, the presence of halogen substituents, particularly iodine, introduces a significant challenge: preventing the competitive hydrodehalogenation reaction, which would lead to the formation of undesired byproducts. researchgate.net

The selective hydrogenation of the nitro group in the presence of a labile carbon-iodine bond requires careful selection of the catalyst, solvent, and reaction conditions. researchgate.net Research in this area often uses model compounds to optimize these parameters. For instance, the catalytic reduction of 1-iodo-4-nitrobenzene (B147127) to 4-iodoaniline (B139537) has been extensively studied to understand the factors governing chemoselectivity. researchgate.net The iodine substituent is the most easily cleaved among halogens, making this a challenging model system. researchgate.net Success in selectively hydrogenating this compound provides a strong basis for developing processes for more complex molecules like 4-fluoro-3-iodonitrobenzene.

Key findings from studies on analogous compounds indicate that both catalyst composition and reaction format (batch vs. continuous flow) are critical.

Catalyst Selection: Traditional palladium catalysts, while effective for nitro group reduction, often exhibit high activity towards hydrodehalogenation. Platinum-based catalysts, such as platinum-vanadium on carbon (Pt-V/C), and cobalt catalysts like Raney Co have shown superior performance in selectively reducing halogenated nitroaromatics. researchgate.net For the reduction of 1-iodo-4-nitrobenzene, both Pt-V/C and Raney Co were identified as high-performance catalysts. researchgate.net

Reaction Conditions: Substrate concentration has been shown to play a significant role in both the reaction rate and selectivity. researchgate.net In batch processes, lower substrate concentrations can favor the desired hydrogenation pathway and suppress dehalogenation. researchgate.net Continuous flow reactors offer advantages in terms of safety, efficiency, and process control. For the hydrogenation of 1-iodo-4-nitrobenzene using Raney Co, transitioning from batch to continuous flow allowed for an increase in the yield of 4-iodoaniline from 80% to 90% by optimizing temperature and pressure. researchgate.net

These findings suggest that a successful catalytic hydrogenation of 4-fluoro-3-iodonitrobenzene would likely involve a platinum or cobalt-based catalyst under carefully controlled conditions, potentially in a continuous flow system, to maximize the yield of this compound while minimizing the formation of 4-fluoroaniline (B128567) and other deiodinated byproducts.

Table 1: Catalyst Performance in the Hydrogenation of 1-iodo-4-nitrobenzene (Model Substrate)

| Catalyst | Reaction Mode | Temperature (°C) | Pressure (bar) | Yield of 4-iodoaniline (%) | Key Observation |

|---|---|---|---|---|---|

| Pt-V/C | Batch | - | - | - | Dehalogenation decreased with lower substrate concentration. researchgate.net |

| Raney Co | Batch | 110 | 20 | 80 | - |

| Raney Co | Continuous Flow | 80 | 85 | 90 | Increased yield and slightly higher dehalogenation compared to batch. researchgate.net |

Development of Chiral Iodoaniline-Lactate Based Catalysts

Chiral hypervalent iodine reagents have emerged as powerful tools in asymmetric synthesis, offering an environmentally benign alternative to many transition-metal-based catalysts. A promising class of these organocatalysts is derived from the coupling of iodoanilines with chiral lactate (B86563) derivatives. While the direct use of this compound in this context is not yet extensively documented, the established synthetic routes provide a clear blueprint for its potential application.

The synthesis of these catalysts begins with the protection of the amino group of an iodoaniline, typically as a sulfonamide. This reduces the nucleophilicity and basicity of the nitrogen atom. The protected iodoaniline is then coupled with a chiral lactate ester, such as (S)-methyl lactate or (S)-ethyl lactate, via a Mitsunobu reaction to generate the final chiral iodoarene pre-catalyst.

These chiral iodoaniline-lactate based catalysts, after in-situ oxidation to the active iodine(III) species, have proven effective in promoting enantioselective alpha-functionalization of ketones. A key application is the α-oxysulfonylation of ketones, which provides valuable chiral building blocks for further synthesis.

In a study developing a family of these catalysts, various substituted iodoanilines were used as precursors. The research demonstrated that the electronic and steric properties of the substituents on the iodoaniline backbone influence the catalyst's reactivity and the enantioselectivity of the transformation. For instance, the rigidity of a sulfonamide group was found to increase the selectivity of the reaction.

The hypothetical development of a catalyst from this compound would follow this established pathway. The presence of a fluorine atom at the 4-position would introduce a strong electron-withdrawing group, potentially influencing the electrophilicity of the iodine center in the active catalyst. The iodine atom at the 3-position provides the crucial site for the catalytic activity. The interplay between the electronic effect of the fluorine and the steric bulk of the iodine would be a key factor in determining the efficacy of the resulting chiral catalyst in reactions such as the α-oxysulfonylation of propiophenone.

Table 2: Enantioselective α-Oxysulfonylation of Propiophenone using a Chiral Iodoaniline-Based Catalyst

| Catalyst Precursor | Oxidant | Additive | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Iodoaniline-Lactate Derivative | mCPBA | TsOH·H₂O | Good | Moderate |

Data derived from studies on analogous chiral iodoarene catalysts.

Insights into Homogeneous and Heterogeneous Catalysis Interplay

The synthesis and application of this compound and its derivatives involve processes that can be understood through the lens of both homogeneous and heterogeneous catalysis.

Heterogeneous Catalysis in Synthesis: The catalytic hydrogenation of 4-fluoro-3-iodonitrobenzene is a classic example of heterogeneous catalysis. The reaction occurs on the surface of a solid catalyst (e.g., Pt/C or Raney Co) with the reactants in a liquid phase. The primary advantage here is the ease of separation of the catalyst from the reaction mixture, which is crucial for industrial processes. However, the catalyst's surface is complex, with various types of active sites, which can sometimes lead to lower selectivity compared to homogeneous systems.

Homogeneous Catalysis in Application: The chiral iodoaniline-lactate catalysts used for the α-functionalization of ketones are examples of homogeneous catalysts. The catalyst and reactants are all dissolved in the same solvent phase. This allows for high levels of interaction, leading to high activity and selectivity. The well-defined molecular structure of the catalyst also facilitates systematic tuning of its properties to optimize performance. The main drawback is the often-difficult separation of the catalyst from the product post-reaction.

The interplay between these two domains offers opportunities for process optimization. For instance, in the hydrogenation of halogenated nitroaromatics, while the primary catalyst is heterogeneous, trace amounts of leached metal ions could act as a homogeneous catalyst, potentially influencing side reactions like hydrodehalogenation. Understanding and controlling this interplay is key to achieving high selectivity.

A significant area of research focuses on combining the advantages of both systems by "heterogenizing" homogeneous catalysts. For a potential chiral catalyst derived from this compound, this could involve anchoring the molecule to a solid support like silica (B1680970) or a polymer resin. Such a supported catalyst could retain the high selectivity of its homogeneous counterpart while gaining the practical benefits of easy separation and recyclability characteristic of a heterogeneous system. This synergy is a guiding principle in the development of next-generation catalysts for sustainable chemical manufacturing.

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Catalyst and reactants in the same phase | Catalyst and reactants in different phases |

| Selectivity | Generally high | Can be lower due to multiple active site types |

| Activity | High, due to well-defined active sites | Can be limited by mass transfer |

| Catalyst Separation | Often difficult and costly | Generally straightforward (e.g., filtration) |

| Thermal Stability | Often limited | Generally high |

| Example | Chiral iodoaniline-lactate catalyst in solution | Pt/C in the hydrogenation of a nitroaromatic |

Materials Science and Advanced Applications of 4 Fluoro 3 Iodoaniline Derivatives

Synthesis of Electrically Conducting Copolymers

No published research or data could be located describing the synthesis of electrically conducting copolymers using 4-Fluoro-3-iodoaniline as a monomer or comonomer.

Poly(aniline-co-4-fluoro-3-iodoaniline) Derivatives

There are no findings in the available literature detailing the synthesis, characterization, or properties of poly(aniline-co-4-fluoro-3-iodoaniline) derivatives. Research on copolymers of aniline (B41778) exists for other halogenated anilines, but not for this compound specifically.

Coordination Cage Synthesis for Light-Responsive Materials

No studies were found that utilize this compound or its derivatives as ligands in the synthesis of coordination cages for light-responsive materials. The search for applications of this specific compound in the field of supramolecular chemistry and light-responsive materials did not yield any relevant results.

Optoelectronic Applications

There is no available research detailing the investigation or application of this compound in the field of optoelectronics. The optoelectronic properties of this specific compound have not been reported in the scientific literature.

Future Directions and Emerging Research Avenues for 4 Fluoro 3 Iodoaniline

Exploration of Novel Reaction Pathways and Synthetic Methodologies

Future research into 4-fluoro-3-iodoaniline will likely focus on developing innovative synthetic routes and reaction pathways to generate a diverse range of derivatives. The presence of three distinct functional handles—the amino group, the fluorine atom, and the iodine atom—allows for a variety of chemical transformations.

One promising area is the expansion of cross-coupling reactions. The carbon-iodine bond is particularly amenable to well-established palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. Future work could explore the use of novel catalysts, including those based on other transition metals, to improve reaction efficiency, selectivity, and substrate scope. This would enable the facile introduction of a wide array of aryl, alkyl, and alkynyl groups at the 3-position, creating libraries of novel compounds for further study.

Furthermore, methodologies developed for other halogenated anilines could be adapted for this compound. For instance, the synthesis of chiral iodoaniline-lactate based catalysts involves the protection of the amine group followed by a Mitsunobu reaction, a strategy that could be applied to generate chiral derivatives of this compound for asymmetric catalysis. acs.org Similarly, the synthesis of fluoro-functionalized diaryl-λ3-iodonium salts from other fluoro-iodinated precursors suggests that this compound could serve as a precursor to hypervalent iodine reagents, which are valuable tools in organic synthesis. beilstein-journals.org

The development of one-pot or tandem reactions starting from this compound is another avenue of interest. Such processes, which combine multiple synthetic steps without isolating intermediates, can significantly improve efficiency and reduce waste. For example, a sequence involving N-functionalization followed by a C-I bond coupling could rapidly generate complex molecular architectures.

| Synthetic Strategy | Potential Application for this compound |

| Advanced Cross-Coupling | Introduction of diverse functional groups at the iodine position. |

| Chiral Derivatization | Creation of enantiomerically pure catalysts and building blocks. |

| Hypervalent Iodine Reagents | Development of novel and selective oxidizing or group-transfer reagents. |

| One-Pot Reactions | Streamlined synthesis of complex molecules for various applications. |

Deepening Understanding of Structure-Property-Activity Relationships through Advanced Computational Studies

Advanced computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the relationship between the molecular structure of this compound derivatives and their resulting properties and activities. Future research will increasingly leverage these in silico techniques to predict and understand the behavior of molecules before their synthesis, saving time and resources.

Computational studies can provide insights into several key areas:

Electronic Properties: Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the reactivity and electronic transition properties of derivatives. This is crucial for designing molecules for applications in organic electronics. worldscientific.com

Nonlinear Optical (NLO) Properties: DFT can be used to calculate properties like first-order hyperpolarizability, identifying candidates for advanced optical materials. worldscientific.com

Molecular Electrostatic Potential (MEP): MEP maps can reveal the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attack and guiding the understanding of intermolecular interactions, such as drug-receptor binding. worldscientific.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge delocalization and intramolecular interactions, helping to explain the stability and reactivity of different conformations and derivatives. worldscientific.com